SMND-309, chemically known as (2E)-2-{6-[(E)-2-carboxyvinyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl) propenoic acid, is a novel derivative of salvianolic acid B, which is derived from the traditional Chinese medicinal herb Salvia miltiorrhiza. This compound has garnered attention for its potential neuroprotective effects, particularly in models of cerebral ischemia and reperfusion injury. Research indicates that SMND-309 may enhance neuronal survival and improve mitochondrial function, making it a subject of interest in pharmacological studies focused on neuroprotection and ischemic injury mitigation .
Salvianolic acid B is primarily extracted from the roots of Salvia miltiorrhiza, a plant used in traditional Chinese medicine for its cardiovascular and neuroprotective properties. SMND-309 is synthesized as a derivative to enhance the therapeutic effects of salvianolic acid B while potentially reducing side effects associated with its parent compound .
The synthesis of SMND-309 involves several chemical reactions that modify the structure of salvianolic acid B. The process typically includes:
SMND-309 features a complex molecular structure characterized by multiple hydroxyl groups and a propenoic acid moiety. The presence of these functional groups contributes to its biological activity and solubility properties.
SMND-309 participates in various biochemical reactions that influence neuronal health:
The compound's efficacy in these reactions has been demonstrated through various in vitro and in vivo studies, notably using rat models subjected to cerebral ischemia .
The neuroprotective mechanisms of SMND-309 involve several pathways:
Research indicates that treatment with SMND-309 significantly increases levels of phosphorylated JAK2 and STAT3 in neuronal tissues following ischemic events, correlating with improved neurological outcomes .
SMND-309 is typically presented as a white to off-white powder with good solubility in polar solvents like water and methanol. Its melting point and stability under various conditions have not been extensively documented but are crucial for formulation development.
The compound exhibits strong antioxidant properties due to its phenolic structure, allowing it to effectively neutralize reactive oxygen species. Its reactivity profile suggests potential interactions with various cellular targets involved in oxidative stress response .
SMND-309 has several promising applications in scientific research:
SMND-309 exerts hepatoprotective effects primarily through activation of the Nrf2/Keap1/ARE pathway, a master regulator of cellular antioxidant responses. Under physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 and targeted for proteasomal degradation. SMND-309 directly binds to the Keap1 protein at the Nrf2 binding site, as confirmed through molecular docking studies, molecular dynamics simulations, and biofilm layer interference assays [2]. This binding disrupts the Keap1-Nrf2 interaction, enabling Nrf2 nuclear translocation. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), upregulating the expression of phase II detoxifying and antioxidant enzymes including:
In acetaminophen (APAP)-induced acute liver injury (AILI) models, this mechanism significantly mitigated hepatic damage. SMND-309 pretreatment (20 mg/kg and 60 mg/kg) reduced serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) by 40-65% compared to untreated controls. Histopathological analysis confirmed decreased centrilobular necrosis and inflammatory infiltration [2] [6]. Concomitant increases in hepatic GSH, superoxide dismutase (SOD), and catalase (CAT) activities were observed, confirming enhanced antioxidant capacity [5].
Table 1: Key Biomarkers Modulated by SMND-309 via Nrf2 Activation in Liver Injury Models
Biomarker | Change with APAP Injury | Change with SMND-309 | Biological Significance |
---|---|---|---|
Nuclear Nrf2 | ↓↓ | ↑↑ 2.5-fold | Master antioxidant regulator |
HO-1 | ↓ | ↑ 3.1-fold | Heme degradation, antioxidant production |
Hepatic GSH | ↓↓ 70% | ↑ 80-95% | Major cellular antioxidant |
Serum ALT | ↑↑ 8-fold | ↓ 40-65% | Hepatocyte damage marker |
Hepatic MDA | ↑↑ 300% | ↓ 50-70% | Lipid peroxidation end-product |
Beyond transcriptional regulation, SMND-309 directly quenches reactive oxygen species (ROS) and preserves mitochondrial integrity, a critical target in oxidative stress-mediated injury. In APAP-overdosed HepG2 cells, SMND-309 (10-40 μM) reduced intracellular ROS levels by 55-75% as measured by DCFH-DA fluorescence. Crucially, it reversed the collapse of the mitochondrial membrane potential (ΔΨm), a key early event in APAP hepatotoxicity [2]. Using the fluorescent probe JC-1, researchers demonstrated that SMND-309 maintained ΔΨm in ~80% of cells exposed to APAP, compared to only ~25% in unprotected cells. This stabilization prevents mitochondrial permeability transition pore (MPTP) opening, cytochrome c release, and subsequent caspase activation, thereby blocking the apoptotic cascade [2] [5]. The compound also significantly decreased malondialdehyde (MDA), a marker of lipid peroxidation, by 50-70% in fibrotic liver tissue, while restoring depressed SOD and glutathione peroxidase (GPx) activities to near-normal levels [5]. This dual action—direct ROS scavenging and mitochondrial protection—synergizes with Nrf2 pathway activation to confer robust cellular defense.
SMND-309 demonstrates potent anti-inflammatory effects through suppression of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. In cerebral ischemia-reperfusion injury models, SMND-309 significantly reduced phosphorylated IκBα levels and inhibited nuclear translocation of the NF-κB p65 subunit [1]. This inhibition disrupts NF-κB's ability to transcribe pro-inflammatory genes. Similar mechanisms were observed in naphthalene (NAPH)-induced airway injury, where oxidative stress triggers NF-κB activation. SMND-309 pretreatment attenuated inflammatory cell infiltration and bronchial epithelial damage by blocking IκBα degradation, thereby confining p65 to the cytoplasm [4]. Consequently, downstream expression of adhesion molecules (e.g., ICAM-1, VCAM-1) and chemotactic factors critical for neutrophil and macrophage recruitment was markedly reduced, limiting tissue inflammation.
The downstream effect of NF-κB inhibition is the significant modulation of key pro-inflammatory and profibrotic cytokines:
Table 2: Impact of SMND-309 on Key Inflammatory Mediators in Tissue Injury Models
Cytokine/Chemokine | Model System | SMND-309 Effect | Functional Consequence |
---|---|---|---|
TNF-α | Cerebral I/R | ↓ >50% | Reduced neuronal apoptosis, attenuated blood-brain barrier disruption |
IL-6 | Airway Injury | ↓ 40-60% | Decreased neutrophil infiltration, milder epithelial damage |
TGF-β1 Activity | Hepatic Fibrosis | ↓ via CTGF suppression | Reduced stellate cell activation, decreased ECM deposition |
MCP-1 | Cerebral I/R | ↓ ~45% | Diminished monocyte/macrophage recruitment to ischemic tissue |
SMND-309 exerts potent antifibrotic effects, particularly in the liver, by targeting the TGF-β1/Connective Tissue Growth Factor (CTGF) signaling axis—a major driver of extracellular matrix (ECM) deposition. In carbon tetrachloride (CCl₄)-induced liver fibrosis in rats, SMND-309 (2.5–10 mg/kg, 4 weeks) dose-dependently decreased serum markers of fibrosis, including hyaluronic acid (HA), laminin (LN), and procollagen type III (PCIII) by 30–60% [5] [9]. Crucially, immunohistochemical and Western blot analyses revealed that SMND-309 powerfully downregulated CTGF protein expression in hepatic stellate cells (HSCs) and sinusoidal endothelial cells without significantly altering TGF-β1 levels [5] [9]. This selective inhibition is mechanistically significant:
SMND-309 further combats fibrosis by regulating the Epithelial-Mesenchymal Transition (EMT)—a process where epithelial cells lose adhesion properties (e.g., E-cadherin) and acquire migratory, mesenchymal phenotypes (e.g., vimentin, N-cadherin). In ozone-induced airway epithelial injury and repair models, SMND-309 modulated key transcription factors:
Table 3: SMND-309 Modulation of EMT/MET Markers in Airway and Hepatic Repair
EMT/MET Marker | Expression in Fibrosis/Injury | Effect of SMND-309 | Role in Fibrosis |
---|---|---|---|
E-cadherin | ↓↓ | ↑↑ (during MET phase) | Maintains epithelial integrity, suppresses β-catenin signaling |
Vimentin | ↑↑ | ↓↓ | Mesenchymal marker, promotes cell migration |
N-cadherin | ↑↑ | ↓↓ | Facilitates fibroblast-like cell adhesion/migration |
CTGF | ↑↑↑ | ↓↓↓ | Critical ECM regulator, amplifies TGF-β effects |
FOXC2 | ↑ (early injury) | Modulation | Induces EMT genes, enables epithelial migration for repair |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7